3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including structures similar to the specified compound, have shown promising antimalarial activity. They were synthesized and tested against Plasmodium falciparum, demonstrating effectiveness in vitro against the chloroquine-resistant clone W2 with IC50 values ranging from 3.46 to 9.30μM. The presence of substituents like Cl or CH3 on the benzenesulfonamide moiety correlated with lower IC50 values, indicating higher activity against the malaria parasite (Silva et al., 2016).
Selective Kinase Inhibition
A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). One compound exhibited significant inhibition of ZAK's kinase activity with an IC50 of 3.3 nM and showed potential therapeutic effects on cardiac hypertrophy in animal models, presenting a pathway for the development of new treatments for related cardiovascular conditions (Chang et al., 2017).
Antimicrobial Agents
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds exhibited significant antibacterial and antifungal potency, with some demonstrating dual activity that was comparable to standard drugs like ciprofloxacin and fluconazole. The study highlights the potential of such compounds for development into new antimicrobials (Abbas et al., 2017).
Anticancer Evaluation
Synthesized sulfonamide derivatives bearing the pyrazolopyridine scaffold have been evaluated for their anticancer activity. Some compounds showed promising results against human tumor breast cell lines, with IC50 values indicating effective inhibition of cancer cell growth. The study emphasizes the role of structural optimization in enhancing the anticancer properties of these compounds (Ghorab et al., 2014).
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-15(18)4-3-5-17(12)25(23,24)21-9-13-6-7-16(19-8-13)14-10-20-22(2)11-14/h3-8,10-11,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHDLMJRRSSZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.